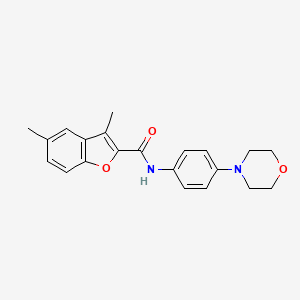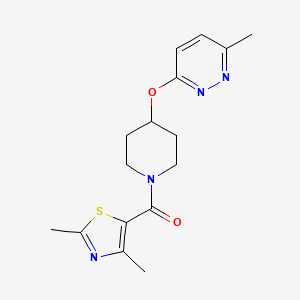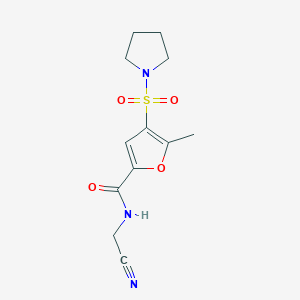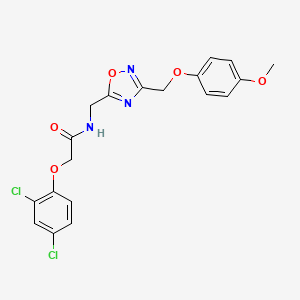![molecular formula C17H13ClN2O3 B2800225 N-phenylcarbamic acid [5-(2-chlorophenyl)-3-isoxazolyl]methyl ester CAS No. 343374-50-5](/img/structure/B2800225.png)
N-phenylcarbamic acid [5-(2-chlorophenyl)-3-isoxazolyl]methyl ester
Overview
Description
“N-phenylcarbamic acid [5-(2-chlorophenyl)-3-isoxazolyl]methyl ester” is a chemical compound . It’s also known as “Carbamic acid, phenyl-, methyl ester” with a molecular weight of 151.1626 .
Molecular Structure Analysis
The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C8H9NO2/c1-11-8(10)9-7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) .Scientific Research Applications
Stereochemical Influence on Insecticidal Activity
Research on related carbamoylated and acylated pyrazolines reveals the significance of stereochemistry in determining insecticidal efficacy. Studies have shown that certain isomers of these compounds exhibit varying degrees of activity against pests such as cockroaches and house flies. This suggests that the spatial arrangement of atoms within molecules similar to "N-phenylcarbamic acid [5-(2-chlorophenyl)-3-isoxazolyl]methyl ester" could influence their potential as insecticidal agents (Hasan et al., 1996).
Potential Myolytic Activity
Isoxazoles substituted with specific groups have been synthesized and evaluated for pharmacological properties. For instance, derivatives substituted with 4-pyridyl and o-chlorophenyl groups have shown some degree of myolytic activity. This indicates that compounds within this chemical framework, including "this compound", could possess muscle relaxant properties, warranting further investigation into their therapeutic potential (Arena et al., 1975).
Analytical and Synthetic Applications
Phenylcarbamate derivatives have been utilized in the characterization of hydroxyalkanoic acids, showcasing the utility of similar compounds in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) analyses. This underscores the potential of "this compound" in analytical methods, especially in identifying and characterizing complex biological molecules (Hollingsworth & Dazzo, 1988).
Chemical Stability and Reaction Mechanisms
The synthesis and investigation of related phenylcarbamate compounds provide insights into their chemical stability and reaction pathways. For example, studies on thermally labile urea pesticides and their decomposition to form esters of N-(3,4-dichlorophenyl)carbamic acid highlight the intricate reaction mechanisms these compounds can undergo under specific conditions. Such research can inform the synthesis and handling of "this compound", particularly in designing pesticides or studying their degradation products (Tamiri & Zitrin, 1987).
Properties
IUPAC Name |
[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c18-15-9-5-4-8-14(15)16-10-13(20-23-16)11-22-17(21)19-12-6-2-1-3-7-12/h1-10H,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITGCCIJHSVLSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCC2=NOC(=C2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-Chlorophenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone](/img/structure/B2800146.png)
![2-benzyl-3,4-dimethyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2800147.png)
![N-(3,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2800150.png)

![4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine](/img/structure/B2800152.png)
![2-(2,4-dichlorophenoxy)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide](/img/no-structure.png)

![2,2,2-trifluoro-N-[(2S,3R)-2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride](/img/structure/B2800156.png)

![3-[2-Methyl-4-(2-thienyl)-1,3-thiazol-5-yl]propanoic acid](/img/structure/B2800160.png)


